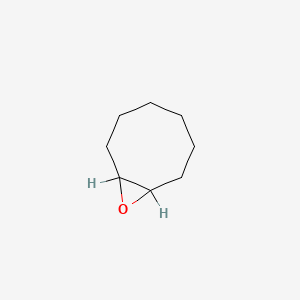
3,5,5-Triméthyl-2-cyclohexén-1-ol
Vue d'ensemble
Description
3,5,5-Trimethyl-2-cyclohexen-1-ol is a clear colorless liquid . It undergoes oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound .
Synthesis Analysis
The synthesis of 3,5,5-Trimethyl-2-cyclohexen-1-ol involves oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere .Molecular Structure Analysis
The molecular formula of 3,5,5-Trimethyl-2-cyclohexen-1-ol is C9H16O . Its molecular weight is 140.22 .Chemical Reactions Analysis
3,5,5-Trimethyl-2-cyclohexen-1-ol undergoes oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere to yield the corresponding carbonyl compound .Physical and Chemical Properties Analysis
The boiling point of 3,5,5-Trimethyl-2-cyclohexen-1-ol is 79.5-81.5 °C at 8 mm Hg . Its density is 0.918 g/mL at 25 °C .Applications De Recherche Scientifique
Chromatographie en phase liquide à haute performance (HPLC)
3,5,5-Triméthyl-2-cyclohexén-1-ol: peut être analysé en utilisant des méthodes HPLC en phase inverse. Cette technique est essentielle pour la séparation et la quantification de ce composé dans divers mélanges. Le processus implique généralement une phase mobile contenant de l'acétonitrile, de l'eau et un acide tel que l'acide phosphorique ou l'acide formique pour la compatibilité avec la spectrométrie de masse .
Industrie des arômes et des parfums
Ce composé est utilisé comme intermédiaire dans la synthèse de produits chimiques de saveur et de parfum. Ses dérivés sont utilisés pour conférer des senteurs et des goûts uniques aux aliments, aux boissons, aux cosmétiques et aux produits du tabac .
Synthèse des caroténoïdes
Le composé sert de précurseur dans la synthèse des caroténoïdes, qui sont des pigments organiques importants que l'on trouve dans les plantes et certaines espèces animales. Les caroténoïdes ont des propriétés antioxydantes importantes et sont essentiels pour la santé humaine .
Chimie analytique
Le spectre de masse de This compound est utilisé en chimie analytique pour identifier et comprendre la structure et la réactivité du composé. Ces données sont cruciales pour les chercheurs travaillant avec ce composé chimique ou ses dérivés .
Safety and Hazards
3,5,5-Trimethyl-2-cyclohexen-1-ol is classified as a combustible liquid (H227) . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and avoiding smoking . Protective gloves, eye protection, and face protection should be worn . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used for extinction .
Analyse Biochimique
Biochemical Properties
3,5,5-Trimethyl-2-cyclohexen-1-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to undergo oxidation in the presence of palladium on activated charcoal under an ethylene atmosphere, yielding the corresponding carbonyl compound . This reaction highlights its potential involvement in oxidative biochemical pathways. Additionally, 3,5,5-Trimethyl-2-cyclohexen-1-ol interacts with various biomolecules, including enzymes that facilitate its conversion to other chemical forms. The nature of these interactions often involves the formation of transient complexes that enable the compound to participate in catalytic cycles.
Temporal Effects in Laboratory Settings
The temporal effects of 3,5,5-Trimethyl-2-cyclohexen-1-ol in laboratory settings are influenced by its stability and degradation over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to certain environmental factors such as light and heat . Long-term studies have shown that 3,5,5-Trimethyl-2-cyclohexen-1-ol can have sustained effects on cellular function, with changes in cellular processes being observed over extended periods of exposure. These effects are often dependent on the concentration and duration of exposure to the compound.
Dosage Effects in Animal Models
In animal models, the effects of 3,5,5-Trimethyl-2-cyclohexen-1-ol vary with different dosages. Low to moderate doses of the compound have been shown to elicit specific biochemical responses without causing significant toxicity. At high doses, 3,5,5-Trimethyl-2-cyclohexen-1-ol can induce toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where the compound’s impact on biochemical pathways becomes pronounced only above certain concentration levels.
Metabolic Pathways
3,5,5-Trimethyl-2-cyclohexen-1-ol is involved in several metabolic pathways, including oxidative and reductive processes. Enzymes such as oxidoreductases play a crucial role in the metabolism of this compound, facilitating its conversion to various metabolites. These metabolic pathways often involve the participation of cofactors such as nicotinamide adenine dinucleotide (NADH) and flavin adenine dinucleotide (FADH2), which are essential for the redox reactions that drive the metabolism of 3,5,5-Trimethyl-2-cyclohexen-1-ol .
Transport and Distribution
The transport and distribution of 3,5,5-Trimethyl-2-cyclohexen-1-ol within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of 3,5,5-Trimethyl-2-cyclohexen-1-ol is influenced by its physicochemical properties, such as its hydrophobicity, which affects its ability to interact with lipid membranes and binding proteins .
Subcellular Localization
The subcellular localization of 3,5,5-Trimethyl-2-cyclohexen-1-ol is determined by various targeting signals and post-translational modifications. These signals direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects. For instance, 3,5,5-Trimethyl-2-cyclohexen-1-ol may be targeted to the mitochondria, where it can participate in metabolic processes, or to the nucleus, where it can influence gene expression .
Propriétés
IUPAC Name |
3,5,5-trimethylcyclohex-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h4,8,10H,5-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRWAWZXDDBHTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(CC(C1)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6047072 | |
| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470-99-5 | |
| Record name | Isophorol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isophorol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000470995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isophorol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263506 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Cyclohexen-1-ol, 3,5,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3,5,5-Trimethyl-2-cyclohexen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6047072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5,5-trimethylcyclohex-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.759 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPHOROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZM50UCC5Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3,5,5-Trimethyl-2-cyclohexen-1-ol formation in the context of the research?
A1: This compound, alongside five other norisoprenoids, was identified as a product of β-carotene degradation in a model system designed to mimic sea buckthorn wine production []. This finding suggests that these compounds could contribute to the aroma profile of sea buckthorn wine, potentially influencing its sensory characteristics. Understanding the formation of these compounds can provide insights into managing and potentially optimizing the flavor profile of sea buckthorn wine during production.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


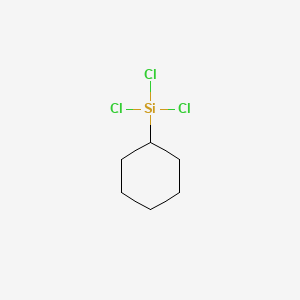




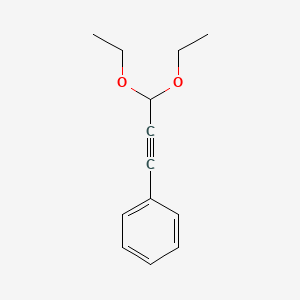
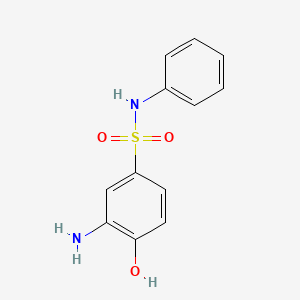
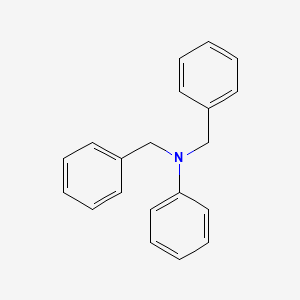
![N-[3-[bis(2-hydroxyethyl)amino]phenyl]acetamide](/img/structure/B1582439.png)
